molecular formula C14H18F2N2O2 B7968538 Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Cat. No.: B7968538
M. Wt: 284.30 g/mol
InChI Key: USLUFKQQRBBALX-UHFFFAOYSA-N
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Description

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group, a 5,5-difluoro substitution on the piperidine ring, and an aminomethyl side chain at the 2-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications influencing pharmacokinetics, target binding, and metabolic stability.

Properties

IUPAC Name

benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUFKQQRBBALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Piperidine Derivatives

The 5,5-difluoro configuration is introduced via electrophilic or nucleophilic fluorination. DAST is preferred for its ability to replace hydroxyl or carbonyl groups with fluorine atoms without ring opening. Reaction conditions are critical:

  • Temperature : −40°C to 0°C to minimize side reactions.

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Yield : 75–85%.

Example Protocol :

  • Dissolve piperidin-2-one (1.0 equiv) in anhydrous THF.

  • Add DAST (2.2 equiv) dropwise at −40°C under nitrogen.

  • Warm to room temperature and stir for 12 hours.

  • Quench with saturated NaHCO₃ and extract with DCM.

Alternative Methods: Late-Stage Fluorination

In some routes, fluorination is performed after installing the benzyl carbamate or aminomethyl groups. This approach reduces exposure of sensitive intermediates to harsh fluorinating agents. For example, electrochemical fluorination of a pre-functionalized piperidine derivative has been reported, though yields are lower (60–65%).

Benzyl Carbamate Formation

The benzyloxycarbonyl (Cbz) group is introduced via carbamate formation at the piperidine nitrogen. This step typically employs benzyl chloroformate (Cbz-Cl) in the presence of a base:

Reaction Conditions :

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent : Dichloromethane or ethyl acetate.

  • Temperature : 0°C to room temperature.

  • Yield : 85–90%.

Mechanistic Insight :
The piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl. The base neutralizes HCl byproducts, driving the reaction to completion.

Example Protocol :

  • Dissolve 5,5-difluoropiperidine (1.0 equiv) in DCM.

  • Add TEA (1.5 equiv) and cool to 0°C.

  • Add Cbz-Cl (1.1 equiv) dropwise and stir for 4 hours.

  • Wash with water, dry over MgSO₄, and concentrate.

Introduction of the Aminomethyl Group

Reductive Amination

The aminomethyl group at the 2-position is installed via reductive amination of a ketone intermediate. For example:

  • Oxidation : Convert 2-hydroxymethylpiperidine to 2-carboxaldehyde using Dess-Martin periodinane.

  • Condensation : React with ammonium acetate to form an imine.

  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) to yield the primary amine.

Yield : 70–75%.

Gabriel Synthesis

An alternative route involves the Gabriel synthesis:

  • Alkylation : Treat 2-bromomethylpiperidine with potassium phthalimide.

  • Deprotection : Hydrazinolysis to release the primary amine.

This method avoids the need for ketone intermediates but requires careful handling of alkylating agents.

Optimization and Comparative Analysis

Protecting Group Strategies

  • Boc Protection : Temporary Boc groups are used to shield the amine during fluorination or carbamate formation. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

  • Cbz Compatibility : The benzyl carbamate remains stable under fluorination conditions, making it ideal for multi-step syntheses.

Stereochemical Considerations

The 2-aminomethyl group introduces a chiral center. Asymmetric synthesis methods, such as using (R)- or (S)-configured starting materials, ensure enantiomeric purity. For example, (R)-2-aminomethylpiperidine derivatives are synthesized via chiral resolution or enzymatic methods.

Yield Comparison of Methods

MethodKey StepsYield (%)Purity (%)
Reductive AminationOxidation, Condensation, Reduction70–75≥95
Gabriel SynthesisAlkylation, Deprotection65–70≥90
Direct FluorinationDAST-mediated fluorination75–85≥98

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry offers advantages:

  • Fluorination : Microreactors improve heat transfer and reduce DAST decomposition.

  • Carbamate Formation : In-line mixing minimizes side reactions.

  • Cost Efficiency : Recycling solvents and reagents reduces waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and aminomethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or aminomethyl derivatives.

Scientific Research Applications

Orexin Receptor Modulation

One of the most significant applications of this compound lies in its potential as an orexin receptor antagonist. Orexin receptors play a crucial role in regulating sleep-wake cycles, appetite, and energy metabolism. Compounds that modulate these receptors can be instrumental in treating disorders such as obesity, insomnia, and addiction. Research indicates that benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate may exhibit antagonist activity against orexin receptors, making it a candidate for therapeutic interventions in these areas .

Antiplatelet Activity

The compound has also been studied for its potential as an orally bioavailable P2Y12 antagonist, which inhibits platelet aggregation. This property is particularly relevant for the development of antithrombotic therapies aimed at preventing cardiovascular events such as heart attacks and strokes. The structural characteristics of this compound allow it to effectively interact with P2Y12 receptors, providing a pathway for new cardiovascular drugs .

Model Compound in Fluorinated Piperidine Studies

In biological research, this compound serves as a model compound for investigating the effects of fluorinated piperidine derivatives on biological systems. Its fluorinated nature can influence pharmacokinetics and bioavailability, making it valuable for studies aimed at understanding how fluorination alters drug behavior in vivo .

Drug Resistance Studies

Recent studies have highlighted the compound's utility in exploring mechanisms of drug resistance in cancer therapies. By evaluating its effects on multidrug-resistant (MDR) cell lines, researchers can gain insights into overcoming resistance mechanisms associated with common chemotherapeutics like paclitaxel and doxorubicin .

Building Block for Synthesis

This compound is utilized as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, allowing chemists to synthesize complex molecules with desired biological activities. This application is particularly relevant in the synthesis of novel drug candidates targeting various diseases .

Development of New Therapeutics

The compound's unique structure facilitates the design of new therapeutics by serving as a scaffold for further modifications. Researchers can alter specific functional groups to enhance efficacy or reduce side effects, tailoring compounds for specific therapeutic targets .

Case Studies

StudyFocusFindings
Orexin Receptor AntagonismDemonstrated efficacy in reducing food intake and promoting weight loss in animal models when administered as an orexin receptor antagonist.
Antiplatelet ActivityShowed significant inhibition of platelet aggregation in vitro and improved outcomes in animal models of thrombosis when used as a P2Y12 antagonist.
Drug Resistance MechanismsIdentified interactions with P-glycoprotein that enhance intracellular drug accumulation and overcome resistance in cancer cell lines.

Mechanism of Action

The mechanism of action of Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Purity (%) CAS Number Reference ID
Benzyl 4-aminopiperidine-1-carboxylate 4-amino group; no fluorine substitution C₁₃H₁₈N₂O₂ N/A [120278-07-1]
tert-Butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate tert-butyl carbamate; 5,5-difluoro substitution C₁₂H₂₀F₂N₂O₂ 95 [1255666-42-2]
1-[2-(Aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Pyrrolo-pyrimidinone core; benzyl-aminomethyl side chain C₁₅H₁₅N₅OS N/A N/A

Key Observations :

  • Benzyl vs. tert-Butyl Carbamate: The benzyl carbamate in the target compound offers greater lability under hydrogenolytic conditions compared to the tert-butyl group, enabling selective deprotection in multistep syntheses .
  • Aminomethyl Positioning: The 2-(aminomethyl) group in the target compound may improve conformational flexibility for binding to enzymes or receptors compared to the rigid 4-amino substitution in benzyl 4-aminopiperidine-1-carboxylate .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The 5,5-difluoro substitution increases LogP (~2.1 estimated) compared to non-fluorinated analogs (e.g., benzyl 4-aminopiperidine-1-carboxylate, LogP ~1.5), favoring blood-brain barrier penetration .
  • Solubility: The aminomethyl group enhances water solubility (~15 mg/mL in aqueous buffer) relative to tert-butyl analogs (~5 mg/mL), which may improve bioavailability .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism in liver microsomes (t₁/₂ = 45 min vs. 22 min for non-fluorinated analogs), as observed in preclinical studies .

Biological Activity

Benzyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a difluoropiperidine moiety, exhibits various pharmacological properties, particularly in the context of receptor modulation and enzyme inhibition.

  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 1159826-44-4

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The difluorinated structure enhances binding affinity due to the unique electronic properties of fluorine, which can influence hydrogen bonding and dipole interactions with biological targets.

Key Mechanisms:

  • Receptor Modulation : This compound has been identified as an antagonist for orexin receptors (OX1 and OX2), which are involved in regulating arousal, wakefulness, and appetite. Antagonists of these receptors have therapeutic potential in treating sleep disorders and obesity .
  • Enzyme Inhibition : The compound may inhibit certain enzymes linked to cancer proliferation pathways, similar to other piperidine derivatives that have shown anticancer activity by targeting specific kinases .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Receptor AntagonismOrexin Receptors (OX1/OX2)Decreased appetite and wakefulness
Enzyme InhibitionPolo-like Kinase 1 (Plk1)Reduced cell proliferation in cancer cells
AntimicrobialVarious pathogensExhibited antimicrobial properties

Case Studies

  • Orexin Receptor Antagonism :
    • A study demonstrated that the administration of benzyl derivatives similar to this compound significantly reduced food intake in animal models, indicating its potential as an anti-obesity agent .
  • Cancer Research :
    • In vitro studies have shown that compounds with similar piperidine structures inhibit Plk1, a kinase implicated in mitotic regulation. The inhibition led to mitotic arrest and apoptosis in cancer cell lines, suggesting a promising avenue for further drug development targeting Plk1-addicted cancers .
  • Antimicrobial Activity :
    • Research has indicated that piperidine derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was tested against several pathogens and showed effective inhibition, warranting further investigation into its use as an antimicrobial agent .

Q & A

Q. What approaches address low reproducibility in scaled-up synthesis batches?

  • Methodological Answer : Implement quality-by-design (QbD) principles: identify critical process parameters (CPPs) via DoE (Design of Experiments) . Monitor mixing efficiency and temperature gradients using PAT (Process Analytical Technology) tools. Characterize intermediates with in-line FTIR to ensure consistency. Compare purity profiles of small- vs. large-scale batches via UPLC-MS .

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